molecular formula C9H10BrN3 B13794946 6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine CAS No. 885266-84-2

6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine

Cat. No.: B13794946
CAS No.: 885266-84-2
M. Wt: 240.10 g/mol
InChI Key: KRRPSDSAMSSTJR-UHFFFAOYSA-N
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Description

6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of imidazo[4,5-b]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps :

    Formation of the imidazo[4,5-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the spirocyclobutane moiety: This is achieved through a spirocyclization reaction, often using a cyclobutane derivative.

    Bromination: The final step involves the selective bromination of the compound at the desired position using brominating agents such as N-bromosuccinimide (NBS).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, leading to the formation of more complex polycyclic structures.

Scientific Research Applications

6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine has several applications in scientific research :

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and infectious diseases.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives :

    6-Bromo-2-pyridinecarboxaldehyde: Similar in structure but lacks the spirocyclic moiety, making it less complex.

    6-Bromo-2,2-bipyridine: Contains a bipyridine structure instead of the spirocyclobutane, leading to different chemical properties and applications.

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

885266-84-2

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromospiro[1,3-dihydroimidazo[4,5-b]pyridine-2,1'-cyclobutane]

InChI

InChI=1S/C9H10BrN3/c10-6-4-7-8(11-5-6)13-9(12-7)2-1-3-9/h4-5,12H,1-3H2,(H,11,13)

InChI Key

KRRPSDSAMSSTJR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)NC3=C(N2)N=CC(=C3)Br

Origin of Product

United States

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